molecular formula C19H16ClN3O2S B11435297 8-(4-Chlorophenyl)-3-(furan-2-ylmethyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(4-Chlorophenyl)-3-(furan-2-ylmethyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11435297
M. Wt: 385.9 g/mol
InChI Key: GHSSBWKLEGPJLW-UHFFFAOYSA-N
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Description

8-(4-CHLOROPHENYL)-3-[(FURAN-2-YL)METHYL]-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a furan ring, and a pyridothiadiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-CHLOROPHENYL)-3-[(FURAN-2-YL)METHYL]-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and catalysts to facilitate the formation of the desired structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.

Chemical Reactions Analysis

Types of Reactions

8-(4-CHLOROPHENYL)-3-[(FURAN-2-YL)METHYL]-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The chlorophenyl and furan rings can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and inert atmospheres to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

8-(4-CHLOROPHENYL)-3-[(FURAN-2-YL)METHYL]-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.

    Industry: Its properties make it useful in the development of new materials with specific characteristics, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of 8-(4-CHLOROPHENYL)-3-[(FURAN-2-YL)METHYL]-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This can result in therapeutic effects, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • 8-(4-BROMOPHENYL)-3-[(FURAN-2-YL)METHYL]-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE
  • 8-(4-METHOXYPHENYL)-3-[(FURAN-2-YL)METHYL]-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE

Uniqueness

The uniqueness of 8-(4-CHLOROPHENYL)-3-[(FURAN-2-YL)METHYL]-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE lies in its specific substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H16ClN3O2S

Molecular Weight

385.9 g/mol

IUPAC Name

8-(4-chlorophenyl)-3-(furan-2-ylmethyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C19H16ClN3O2S/c20-14-5-3-13(4-6-14)16-8-18(24)23-11-22(10-15-2-1-7-25-15)12-26-19(23)17(16)9-21/h1-7,16H,8,10-12H2

InChI Key

GHSSBWKLEGPJLW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=C2N(C1=O)CN(CS2)CC3=CC=CO3)C#N)C4=CC=C(C=C4)Cl

Origin of Product

United States

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